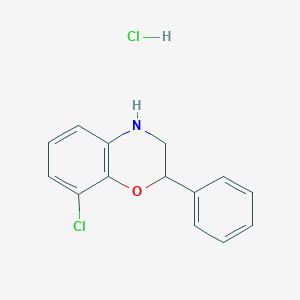
8-氯-2-苯基-3,4-二氢-2H-1,4-苯并恶嗪盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
科学研究应用
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
作用机制
Target of Action
Benzoxazine derivatives, a class to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Benzoxazine derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzoxazine derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzoxazine derivatives are known to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the action of many chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
化学反应分析
Types of Reactions
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
The major products formed from these reactions include various substituted benzoxazines, amines, and quinones, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
2H-1,4-Benzoxazine: Shares the benzoxazine core but lacks the chlorine and phenyl substituents.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar structural features but different functional groups.
Diazepam: A benzodiazepine with a similar fused ring structure but different pharmacological properties.
Uniqueness
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO.ClH/c15-11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10;/h1-8,13,16H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGNNAJURRVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=C2Cl)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
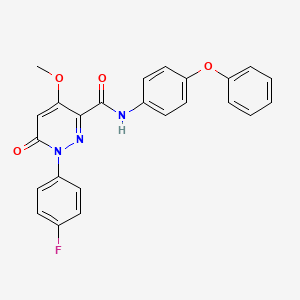
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)

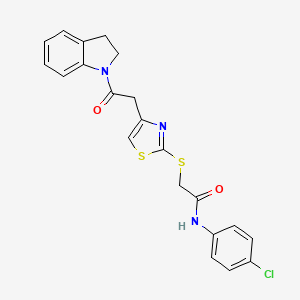
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2511318.png)
![N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2511320.png)
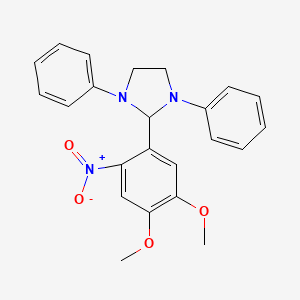
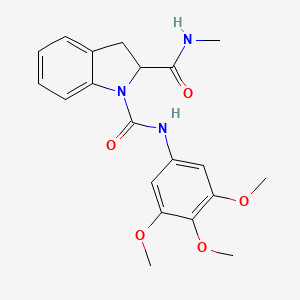
![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)
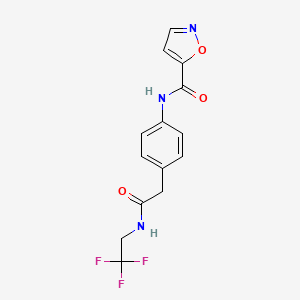

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2511329.png)
